4-((4-Isopropylbenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Isopropylbenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Isopropylbenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Substitution Reactions: The isopropylbenzylidene and methylphenyl groups are introduced through substitution reactions, often using reagents like isopropylbenzaldehyde and 2-methylphenylhydrazine.
Reaction Conditions: These reactions are usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. Catalysts like acetic acid or sulfuric acid may be used to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for efficient production, and employing purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((4-Isopropylbenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-((4-Isopropylbenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mechanism of Action
The mechanism of action of 4-((4-Isopropylbenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Methylbenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
- 4-((4-Methoxybenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-((4-Isopropylbenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the isopropylbenzylidene group, which may enhance its biological activity and chemical stability compared to similar compounds.
Properties
Molecular Formula |
C19H20N4S |
---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
3-(2-methylphenyl)-4-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H20N4S/c1-13(2)16-10-8-15(9-11-16)12-20-23-18(21-22-19(23)24)17-7-5-4-6-14(17)3/h4-13H,1-3H3,(H,22,24)/b20-12+ |
InChI Key |
AOZYETCXNUBMJK-UDWIEESQSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(C)C |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.